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Compound of Interest

Compound Name: Icosabutate

Cat. No.: B608055 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial design and

protocols for evaluating Icosabutate in patients with Metabolic Dysfunction-Associated

Steatohepatitis (MASH). The information is based on the Phase 2b ICONA clinical trial

(NCT04052516) and is intended to guide researchers in designing and implementing similar

studies.

Icosabutate: Mechanism of Action in MASH
Icosabutate is an orally administered, liver-targeted, structurally engineered fatty acid.[1] It

acts as a dual agonist for the free fatty acid receptors 1 and 4 (FFAR1 and FFAR4).[2] These

receptors are involved in regulating inflammation and glycemic control.[3] By targeting these

pathways, Icosabutate aims to reduce liver inflammation and fibrosis, key drivers of MASH

progression.[1][2] Its mechanism of action is independent of weight loss, which makes it a

candidate for both monotherapy and combination therapy with other agents like GLP-1 receptor

agonists.
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Caption: Icosabutate acts as an agonist on FFAR1 and FFAR4, leading to reduced

inflammation, decreased fibrosis, and improved glycemic control.

ICONA Phase 2b Clinical Trial Design
The ICONA trial was a multicenter, randomized, double-blind, placebo-controlled Phase 2b

study designed to evaluate the efficacy and safety of Icosabutate in MASH patients.
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Caption: Workflow of the ICONA Phase 2b clinical trial, from patient screening to data analysis.

Patient Population
The study enrolled adult patients (18-75 years) with a histological diagnosis of MASH.
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Inclusion Criteria Exclusion Criteria

Histological diagnosis of MASH with a NAFLD

Activity Score (NAS) ≥ 4 (with at least 1 point in

each component: steatosis, lobular

inflammation, and ballooning)

History of alcohol abuse or heavy daily alcohol

consumption

Liver fibrosis stage F1 to F3 Bariatric surgery within the last 5 years

Proton Density Fat Fraction (PDFF) ≥ 10% on

MRI at screening

Significant systemic or major illnesses other

than liver disease

Signed written informed consent
Recent history of cardiac dysrhythmias or

cardiovascular disease

Uncontrolled arterial hypertension

Positive for Hepatitis B or C

Type 1 diabetes mellitus

Intervention
Patients were randomized in a 1:1:1 ratio to one of three treatment arms for 52 weeks:

Icosabutate 300 mg: one oral capsule daily

Icosabutate 600 mg: one oral capsule daily

Placebo: one oral capsule daily

Endpoints
The primary and key secondary endpoints of the ICONA trial are summarized below.
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Endpoint Type Description

Primary
Proportion of patients with resolution of MASH

without worsening of fibrosis.

Secondary

Proportion of patients with at least a 1-stage

improvement in fibrosis with no worsening of

steatohepatitis.

Secondary
Changes in non-invasive biomarkers of liver

injury, inflammation, and fibrosis.

Experimental Protocols
Liver Biopsy and Histological Assessment
Liver biopsies were performed at screening and at the end of the 52-week treatment period.

Protocol:

Biopsy Collection: Obtain a liver biopsy sample of adequate length (a mean length of 25 ± 5

mm has been reported in similar studies).

Sample Fixation and Processing: Fix the tissue sample in 10% neutral buffered formalin and

process for paraffin embedding.

Staining: Section the paraffin-embedded tissue and stain with Hematoxylin and Eosin (H&E)

and a trichrome stain (e.g., Masson's trichrome) for the assessment of inflammation,

steatosis, ballooning, and fibrosis.

Histological Scoring: A panel of three expert pathologists should perform a blinded,

consensus read of the biopsy slides using the NASH Clinical Research Network (CRN)

scoring system.

NAFLD Activity Score (NAS): Calculated as the sum of the scores for steatosis (0-3),

lobular inflammation (0-3), and hepatocyte ballooning (0-2). A score of 0-2 indicates no

MASH, 3-4 is borderline, and 5-8 is indicative of MASH.
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Fibrosis Staging: Scored on a scale of 0 to 4, where stage 0 is no fibrosis, stage 1 is

perisinusoidal or periportal fibrosis, stage 2 is perisinusoidal and periportal fibrosis, stage

3 is bridging fibrosis, and stage 4 is cirrhosis.

Digital Pathology and AI-Based Analysis
In addition to conventional histology, AI-assisted digital pathology was used for a more

objective and quantitative assessment of fibrosis.

Protocol:

Whole Slide Imaging: Digitize the stained liver biopsy slides using a high-resolution whole

slide scanner.

AI-Based Analysis:

qFibrosis (HistoIndex): This technique uses second harmonic generation (SHG) imaging to

visualize collagen fibers without staining. An AI algorithm then quantifies multiple collagen

features to provide a continuous numerical value for fibrosis severity.

AIM-MASH (PathAI): This AI-based tool assists pathologists in scoring MASH histology

according to the NASH CRN criteria from H&E and trichrome-stained images.

Non-Invasive Biomarker Analysis
Blood samples were collected at baseline and at various time points throughout the study to

assess changes in biomarkers of liver injury, inflammation, and fibrosis.

Protocol:

Sample Collection and Processing: Collect whole blood in appropriate tubes (e.g., serum

separator tubes). Process according to the specific assay requirements to obtain serum or

plasma.

Biomarker Measurement: Analyze the samples for the following biomarkers using validated

assays:
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Liver Enzymes: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST),

Gamma-glutamyl transferase (GGT), Alkaline phosphatase (ALP).

Inflammation: High-sensitivity C-reactive protein (hsCRP).

Fibrosis:

Enhanced Liver Fibrosis (ELF) Score: This is a calculated score based on the serum

concentrations of hyaluronic acid (HA), tissue inhibitor of metalloproteinase-1 (TIMP-1),

and amino-terminal propeptide of type III procollagen (PIIINP). The formula for

calculating the ELF score is: ELF score = 2.494 + 0.846 * ln(HA) + 0.735 * ln(PIIINP) +

0.391 * ln(TIMP-1).

Pro-C3: A marker of type III collagen formation, measured using an enzyme-linked

immunosorbent assay (ELISA).

Magnetic Resonance Imaging - Proton Density Fat
Fraction (MRI-PDFF)
MRI-PDFF was used to quantify the liver fat content at screening.

Protocol:

Patient Preparation: Patients should fast for a minimum of 4 hours before the MRI scan.

Image Acquisition: Perform MRI-PDFF using a 1.5T or 3.0T scanner with a validated

acquisition protocol to measure the fraction of liver fat.

Image Analysis: Analyze the acquired images using specialized software to calculate the

mean PDFF across the liver.

Data and Results
The ICONA trial, while not meeting its primary endpoint of MASH resolution, demonstrated

encouraging results in fibrosis improvement.

Efficacy of Icosabutate in MASH (ICONA Trial Results)
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Endpoint Placebo Icosabutate 300 mg Icosabutate 600 mg

MASH Resolution (no

worsening of fibrosis)
14.5% 19.0% 23.9%

≥1-Stage Fibrosis

Improvement (no

worsening of MASH)

11.3% 29.3% 23.9%

p-value vs. Placebo -
p=0.036 (F2/F3

patients)

p=0.065 (F2/F3

patients)

Fibrosis Improvement

in Type 2 Diabetes

Patients

0% 28.6% (p=0.003) 21.2% (p=0.013)

AI-Assessed Fibrosis

Improvement

(qFibrosis)

25.7% - 49.2% (p=0.02)

AI-Assessed Fibrosis

Improvement (AIM-

MASH, F3-F4)

9.6% - 32.7% (p=0.004)

Data compiled from multiple sources.

Changes in Non-Invasive Biomarkers
Treatment with Icosabutate led to significant improvements in several non-invasive

biomarkers.
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Biomarker
Placebo (Change
from Baseline)

Icosabutate 300 mg
(Change from
Baseline)

Icosabutate 600 mg
(Change from
Baseline)

ALT (%) -9.6 -33 -42

AST (%) -16 -18 -38

ELF Score -0.04 -0.06 -0.48

Pro-C3 (µg/L) -2.86 -7.96 -10.24

hsCRP (mg/L) +1.4 -1.1 -2.55

HbA1c (% in T2D with

baseline ≥6.5%)
+0.35 -0.75 -0.61

p<0.05 for Icosabutate groups vs. baseline for most markers.

Safety and Tolerability
Icosabutate was generally safe and well-tolerated in the ICONA trial. The most common

treatment-emergent adverse events were mild to moderate nausea and diarrhea. No drug-

induced liver injury was reported.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b608055#clinical-trial-design-for-icosabutate-in-mash-
patients]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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